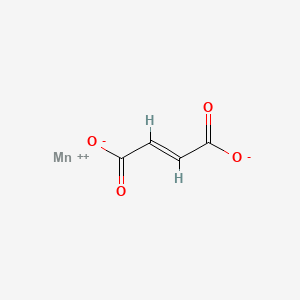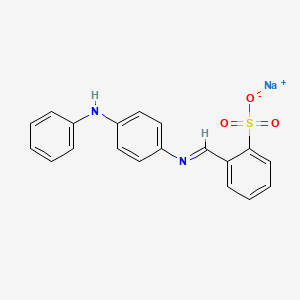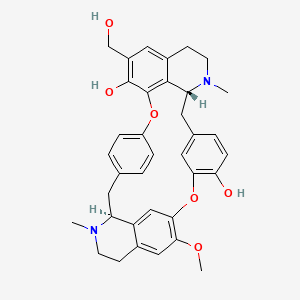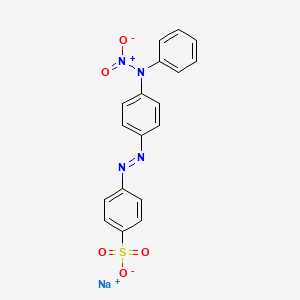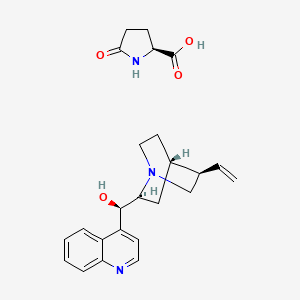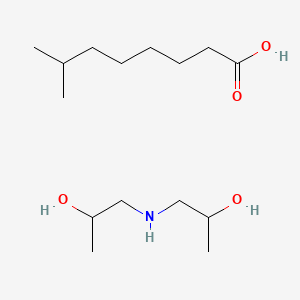
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol . This compound is known for its unique structure, which includes a naphthalene core that is fully hydrogenated, making it an octahydro derivative. The presence of two methyl groups at the 5,5-positions and a methyl acetate group at the 2-position further distinguishes this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5,5-dimethylnaphthalene-2-methyl acetate typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by esterification. The hydrogenation process requires a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting octahydro-5,5-dimethylnaphthalene is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to form the methyl acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alcohols.
Applications De Recherche Scientifique
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octahydro-5,5-dimethylnaphthalene-2-methyl ether
- Octahydro-5,5-dimethylnaphthalene-2-methyl alcohol
- Octahydro-5,5-dimethylnaphthalene-2-methyl ketone
Uniqueness
Octahydro-5,5-dimethylnaphthalene-2-methyl acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the acetate group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Propriétés
Numéro CAS |
93840-12-1 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)methyl acetate |
InChI |
InChI=1S/C15H24O2/c1-11(16)17-10-12-6-7-14-13(9-12)5-4-8-15(14,2)3/h12H,4-10H2,1-3H3 |
Clé InChI |
GLQXVPUVIVULNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CCC2=C(C1)CCCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



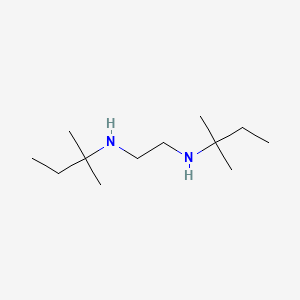
![5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12684722.png)
